An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-b]pyridin-5-ol
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrazolo[4,3-b]pyridin-5-ol
Introduction: The Significance of the Pyrazolopyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a fused bicyclic system, it combines the structural features of both pyrazole and pyridine, rings that are independently prevalent in a vast array of biologically active compounds. This unique arrangement results in a planar, electron-rich architecture that can effectively interact with various biological targets. Pyrazolopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2][3] The specific isomer, 1H-Pyrazolo[4,3-b]pyridin-5-ol, is a valuable heterocyclic building block for the synthesis of more complex molecules.[4][]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing a robust synthetic pathway to 1H-Pyrazolo[4,3-b]pyridin-5-ol and the rigorous characterization methods required to verify its structure and purity. The protocols described herein are grounded in established chemical principles, ensuring reliability and reproducibility.
Part 1: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol
The synthesis of the pyrazolopyridine core can be approached through several strategies, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring from a functionalized pyridine precursor.[6] For 1H-Pyrazolo[4,3-b]pyridin-5-ol, a highly effective and logical approach involves the condensation and cyclization of a substituted aminopyrazole with a β-ketoester, a variation of the well-established Gould-Jacobs reaction for quinoline synthesis.[6][7]
Proposed Synthetic Pathway: A Two-Step Approach
The causality behind this chosen pathway lies in the commercial availability and reactivity of the starting materials. The strategy involves two primary transformations:
-
Diazotization and Cyclization: Formation of a pyrazole-4-carboxylate ester from an aminopyrazole precursor.
-
Intramolecular Cyclization: A base-mediated Dieckmann-type condensation to form the pyridin-5-ol ring.
This approach offers excellent control over regioselectivity, which is a common challenge in the synthesis of fused heterocyclic systems.[6]
Caption: Proposed synthetic workflow for 1H-Pyrazolo[4,3-b]pyridin-5-ol.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This initial step creates the core pyrazole ring appropriately functionalized for the subsequent cyclization.
-
Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (5.75 g, 0.25 mol) in absolute ethanol (150 mL) under a nitrogen atmosphere.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (32.5 g, 0.25 mol) dropwise while maintaining the temperature below 30°C.
-
Addition of Precursor: Following the addition, introduce a solution of 3-amino-4-cyanopyrazole (27.0 g, 0.25 mol) in ethanol (50 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. The solvent is then removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure ethyl 5-amino-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol
This step involves the construction of the pyridine ring through a high-temperature intramolecular cyclization.
-
Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (16.9 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
-
Intermediate Formation: Add a catalytic amount of sodium ethoxide (0.68 g, 0.01 mol) to the mixture. Heat the mixture at 150-160°C for 2 hours to form the intermediate adduct.
-
Cyclization: Add the resulting mixture to a flask containing a high-boiling point solvent such as Dowtherm A (200 mL), preheated to 240-250°C. Maintain this temperature for 30-45 minutes.[6][7]
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the collected solid thoroughly with ethanol and then diethyl ether to remove residual solvent and byproducts. The product, 1H-Pyrazolo[4,3-b]pyridin-5-ol, is then dried under vacuum. Further purification can be achieved by recrystallization from dimethylformamide (DMF).
Part 2: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1H-Pyrazolo[4,3-b]pyridin-5-ol. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Standard workflow for the characterization of a synthesized compound.
Physicochemical Properties
A summary of the expected physical and chemical properties for 1H-Pyrazolo[4,3-b]pyridin-5-ol is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [8] |
| Molecular Weight | 135.12 g/mol | [8] |
| Appearance | Off-white to light yellow solid | Expected |
| Melting Point | >250 °C (decomposes) | Expected |
| CAS Number | 52090-73-0 | [4] |
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the labile protons of the N-H and O-H groups. The protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm). The broad singlets for the N-H and O-H protons will be observable and can be confirmed by D₂O exchange.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the heterocyclic framework. The chemical shifts will be indicative of their electronic environment, with carbons adjacent to heteroatoms appearing further downfield.
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | ~12.5-13.5 | br s | 1H (pyrazole N-H) |
| ~11.0-12.0 | br s | 1H (pyridin-O-H) | |
| ~8.0-8.2 | d | 1H (pyridine ring) | |
| ~7.8-8.0 | s | 1H (pyrazole ring) | |
| ~6.5-6.7 | d | 1H (pyridine ring) | |
| ¹³C | ~160 | s | C=O (keto tautomer) |
| ~150 | s | C (pyrazole ring) | |
| ~145 | s | C (pyridine ring) | |
| ~135 | s | CH (pyrazole ring) | |
| ~110 | s | C (ring junction) | |
| ~105 | s | CH (pyridine ring) |
Note: Actual chemical shifts may vary depending on solvent and concentration. The pyridinol may exist in tautomeric equilibrium with its corresponding pyridone form, which would significantly alter the spectra.[9]
2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides the exact mass of the molecular ion. For C₆H₅N₃O, the expected [M+H]⁺ peak would be at m/z 136.0505, confirming the elemental composition.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H and N-H stretching vibrations |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1660 - 1640 | Strong | C=O stretching (from pyridone tautomer) |
| 1620 - 1580 | Medium-Strong | C=N and C=C stretching (ring vibrations) |
| 1550 - 1450 | Medium | Aromatic ring skeletal vibrations |
Conclusion and Future Outlook
This guide outlines a robust and logical pathway for the synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-ol, a scaffold of significant interest in medicinal chemistry. The detailed protocols for synthesis and the comprehensive plan for characterization provide researchers with the necessary tools to produce and validate this important molecule. The biological importance of the pyrazolopyridine core suggests that derivatives of this compound could serve as lead structures in the development of novel therapeutics, particularly as kinase inhibitors for oncology and immunology applications.[10] Future work should focus on exploring the derivatization of the hydroxyl and pyrazole N-H positions to build libraries of novel compounds for biological screening.
References
-
Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. ResearchGate. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. [Link]
-
OUCI. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer. [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
-
National Center for Biotechnology Information. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chemical-Suppliers. (n.d.). 1H-Pyrazolo[4,3-b]pyridin-5-ol. Chemical-Suppliers.com. [Link]
-
National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
PubChem. (n.d.). 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. National Center for Biotechnology Information. [Link]
-
ChemBK. (n.d.). 1H-Pyrazolo[4,3-b]pyridin-5-ol. ChemBK. [Link]
-
ACS Publications. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[4,3-B]Pyridin-5-ol | 52090-73-0 [chemicalbook.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | C7H7N3O | CID 11528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
